molecular formula C2ClF5O2S B1606014 Pentafluoroethane-1-sulfonyl chloride CAS No. 64773-40-6

Pentafluoroethane-1-sulfonyl chloride

Cat. No. B1606014
CAS RN: 64773-40-6
M. Wt: 218.53 g/mol
InChI Key: VQHMMOSXFHZLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluoroethane-1-sulfonyl chloride (PFESCl) is a chemical compound belonging to the family of sulfonyl chlorides, which are important reagents in organic synthesis. PFESCl is a colorless solid under normal conditions and is soluble in many organic solvents. It is a versatile reagent used in many synthetic reactions, including nucleophilic substitution, nucleophilic addition, and oxidative coupling. It is also used in the synthesis of pharmaceuticals, polymers, and other materials.

Scientific Research Applications

Environmental Impact and Human Exposure

  • Polyfluoroalkyl Chemicals in the U.S. Population : A study by Calafat et al. (2007) found that polyfluoroalkyl chemicals (PFCs), which include compounds like Pentafluoroethane-1-sulfonyl chloride, are widespread in the U.S. population. The study observed a decline in the concentrations of certain PFCs between 1999 and 2004, likely due to changes in manufacturing practices (Calafat et al., 2007).

  • Trends in Exposure to Polyfluoroalkyl Chemicals in the U.S. : Kato et al. (2011) reported that since the manufacturing changes in 2002, there has been a significant decrease in serum concentrations of some PFCs. However, certain compounds showed an upward trend, underscoring the need for continued monitoring and research into the environmental sources contributing to human exposure (Kato et al., 2011).

Chemical Applications and Alternatives

  • Heterocyclic Pentafluorophenyl Sulfonate Esters : Bornholdt et al. (2009) explored heterocyclic pentafluorophenyl sulfonate esters as stable alternatives to sulfonyl chlorides. These compounds, derived from thiols, react readily with amines to produce sulfonamides in high yields, offering a viable alternative in chemical synthesis (Bornholdt et al., 2009).

  • Pentafluorophenyl Sulfonate Ester in Organic Synthesis : Avitabile et al. (2005) demonstrated the use of pentafluorophenyl sulfonate ester as a protecting group in the synthesis of biaryl- and heterobiaryl sulfonate esters. This approach enabled the synthesis of novel compounds in excellent yields, highlighting the utility of this group in organic synthesis (Avitabile et al., 2005).

Health and Environmental Concerns

  • Impact on Cholesterol and Body Weight : Nelson et al. (2009) investigated the relationship between PFC serum concentrations and lipid and weight outcomes. The study found a positive association between concentrations of certain PFCs and cholesterol levels, though there was little evidence of a consistent association with body size or insulin resistance (Nelson et al., 2009).

  • Association with Attention Deficit/Hyperactivity Disorder : A study by Hoffman et al. (2010) evaluated the associations between exposure to PFCs and the diagnosis of attention deficit/hyperactivity disorder (ADHD) in children. They found increased odds of ADHD in children with higher serum PFC levels, suggesting the need for further cohort studies to follow up on these data (Hoffman et al., 2010).

properties

IUPAC Name

1,1,2,2,2-pentafluoroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF5O2S/c3-11(9,10)2(7,8)1(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHMMOSXFHZLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)Cl)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315131
Record name Pentafluoroethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoroethane-1-sulfonyl chloride

CAS RN

64773-40-6
Record name NSC292207
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentafluoroethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluoroethylsulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pentafluoroethane-1-sulfonyl chloride
Reactant of Route 2
Pentafluoroethane-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Pentafluoroethane-1-sulfonyl chloride
Reactant of Route 4
Pentafluoroethane-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Pentafluoroethane-1-sulfonyl chloride
Reactant of Route 6
Pentafluoroethane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.